molecular formula C17H15N3O4 B5569999 2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide

2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide

Cat. No. B5569999
M. Wt: 325.32 g/mol
InChI Key: CYPIVPBBOKGDMK-UHFFFAOYSA-N
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Description

1. Introduction The compound of interest is a complex organic molecule, which belongs to a class of chemicals known for their diverse chemical and physical properties. Such compounds are often studied for their potential applications in various fields, including materials science and pharmaceuticals.

2. Synthesis Analysis The synthesis of related compounds often involves reactions such as acylation, alkylation, and cyclization. For instance, the synthesis of certain pyridine derivatives involves the reaction of enamines with furfurylidenecyanothioacetamide, followed by oxidation to yield substituted pyridine thiones (Dyachenko & Chernega, 2006).

3. Molecular Structure Analysis The molecular structure of similar compounds has been elucidated using techniques like X-ray crystallography. These studies reveal intricate details about the molecular arrangement and bonding, crucial for understanding the chemical behavior of the compound (Nayak et al., 2014).

4. Chemical Reactions and Properties Chemical reactions involving furyl and pyridazinyl groups can be complex, often involving rearrangements and the formation of novel ring systems. For example, the addition/oxidative rearrangement of furyl compounds can lead to the formation of substituted furans and pyrroles (Kelly et al., 2008).

Scientific Research Applications

Pharmacological Effects and Mechanisms

Acetaminophen, a compound with a somewhat related structure in terms of its pharmacological use as an analgesic and antipyretic, operates through inhibition of the cyclooxygenase (COX) enzymes in the brain, which indirectly reduces COX activity necessary for its function. This action does not fully inhibit COX as nonsteroidal anti-inflammatory drugs do, allowing for its widespread use as a safer alternative for pain and fever management (McGill et al., 2012).

Toxicity and Hepatotoxicity Mechanisms

The hepatotoxicity of acetaminophen, which is relevant to understanding the safety profile of similar compounds, involves mitochondrial damage and nuclear DNA fragmentation, leading to necrotic cell death. This process starts with the formation of a reactive metabolite that binds to proteins, resulting in mitochondrial dysfunction. Although this pathway has been established in rodents, similar mechanisms have been observed in human patients, suggesting a critical role for mitochondrial damage in acetaminophen-induced liver toxicity (McGill et al., 2012).

Implications for Human Biomonitoring

Research into acetaminophen metabolism has highlighted the importance of considering a broad range of metabolites for accurate human biomonitoring. Non-targeted analyses have identified overlooked metabolites with delayed formation and excretion, challenging the adequacy of standard biomonitoring methods that focus only on the parent compound and its direct phase II conjugates. This suggests that including a wider range of metabolites could enhance the monitoring and understanding of exposure to acetaminophen and potentially similar compounds (David et al., 2020).

properties

IUPAC Name

2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-23-13-5-2-4-12(10-13)18-16(21)11-20-17(22)8-7-14(19-20)15-6-3-9-24-15/h2-10H,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPIVPBBOKGDMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxyphenyl)acetamide

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